molecular formula C17H16O B1683602 Xenipentone CAS No. 55845-78-8

Xenipentone

Cat. No.: B1683602
CAS No.: 55845-78-8
M. Wt: 236.31 g/mol
InChI Key: AAOLGDRTKZMLIG-OUKQBFOZSA-N
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Description

Xenipentone is an organic compound with the molecular formula C17H16O. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields. The compound is characterized by its biphenyl core structure, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xenipentone typically involves the reaction of 3-(4-biphenylyl)-2-butenoic acid ethyl ester with activated zinc metal under a nitrogen atmosphere at 25°C . This reaction is followed by several purification steps to obtain the final product. The reaction conditions are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of this compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Xenipentone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to alcohols or alkanes.

    Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include biphenyl derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Xenipentone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Xenipentone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The biphenyl core structure allows for strong interactions with hydrophobic pockets in proteins, leading to changes in their conformation and function. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: Shares the biphenyl core structure but lacks the additional functional groups present in Xenipentone.

    Biphenyl derivatives: Compounds like 4-biphenylcarboxylic acid and 4-biphenylmethanol have similar structures but different functional groups.

Uniqueness

This compound is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo a wide range of chemical reactions and its potential biological activities set it apart from other biphenyl derivatives. The combination of stability, reactivity, and biological activity makes this compound a valuable compound in various scientific fields .

Properties

CAS No.

55845-78-8

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

(E)-4-(4-phenylphenyl)pent-3-en-2-one

InChI

InChI=1S/C17H16O/c1-13(12-14(2)18)15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-12H,1-2H3/b13-12+

InChI Key

AAOLGDRTKZMLIG-OUKQBFOZSA-N

Isomeric SMILES

C/C(=C\C(=O)C)/C1=CC=C(C=C1)C2=CC=CC=C2

SMILES

CC(=CC(=O)C)C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CC(=CC(=O)C)C1=CC=C(C=C1)C2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Xenipentone;  RP 4;  RP 48-482;  RP-48-482;  RP48-482.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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